5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride
Description
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by an ethyl group at the 1-position, a chlorine atom at the 5-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical applications . Notably, commercial availability of this compound has been discontinued, as indicated by sourcing details from CymitQuimica .
Properties
IUPAC Name |
5-chloro-1-ethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECAXDAHYJAQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427022-70-5 | |
| Record name | 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-4-sulfonyl chloride. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned chlorinating agents. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazoles and other derivatives.
Scientific Research Applications
Scientific Research Applications
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride serves primarily as a building block in synthesizing bioactive molecules. It is also used in developing herbicides, fungicides, polymers, and nanomaterials.
Medicinal Chemistry
- This compound is a building block for creating bioactive molecules with potential antibacterial, anti-inflammatory, and anticancer properties.
- It can interact with specific enzymes, potentially inhibiting their activity, which is relevant in antimicrobial and anti-inflammatory applications.
- The compound may undergo radical addition followed by intramolecular cyclization, leading to the formation of biologically active derivatives.
- Similar compounds have been reported to interact with the lmptr1 pocket, suggesting that this compound may affect certain biochemical pathways involved in disease processes.
Agrochemistry
- Due to its ability to inhibit specific enzymes in plants and fungi, this compound is used in developing herbicides and fungicides.
Materials Science
- This compound is employed in synthesizing advanced materials like polymers and nanomaterials, potentially giving them unique electronic and optical properties.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties and has demonstrated efficacy against various bacterial strains, comparable to established antibiotics. The compound's structure effectively inhibits bacterial growth by disrupting key enzymatic functions.
This compound has biological activities and potential applications in drug development.
Mechanisms of Action :
- Enzyme Inhibition: Interacts with and inhibits specific enzymes, which is relevant to antimicrobial and anti-inflammatory effects.
- Radical Addition: May undergo radical addition followed by intramolecular cyclization, forming biologically active derivatives.
- Target Interaction: Affects certain biochemical pathways involved in disease processes by interacting with the lmptr1 pocket.
Mechanism of Action
The mechanism by which 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include interactions with cellular components that modulate biological processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity
Pharmacological Potential
- While direct data for the target compound are lacking, pyrazole sulfonamides (e.g., 4a–4e in ) exhibit dose-dependent analgesic and anti-inflammatory activities in rodent models . Substituents like trifluoroethyl or isopropoxymethyl may further modulate these effects by altering bioavailability or target binding .
Biological Activity
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by the presence of a chloro group and a sulfonyl chloride moiety on the pyrazole ring. This structural configuration enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution and cycloaddition, which are crucial for its application in drug synthesis and agrochemicals.
The biological activity of this compound can be attributed to its interaction with specific biochemical pathways. Similar compounds have been shown to interact with the lmptr1 pocket, suggesting a role in antipromastigote activity, which is relevant in treating parasitic infections like leishmaniasis.
Target Enzymes
The compound may inhibit enzymes involved in critical metabolic pathways, leading to various pharmacological effects such as antimicrobial and antiproliferative activities .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that related compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were tested against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating varying degrees of antimicrobial efficacy .
Antiproliferative Activity
In vitro studies have highlighted the antiproliferative effects of pyrazole derivatives on cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate that these compounds can effectively inhibit cell growth, making them potential candidates for anticancer drug development .
Case Studies
Case Study 1: Synthesis and Antimicrobial Testing
A study synthesized a derivative of this compound and evaluated its antimicrobial activity against clinical isolates. The results showed no significant activity against certain bacterial strains, suggesting that modifications to the structure may enhance efficacy .
Case Study 2: Antiproliferative Effects
Another study focused on the antiproliferative activity of new pyrazole derivatives, revealing that some exhibited substantial cytotoxicity against U937 cells. The findings suggest that structural variations can lead to improved biological activities, indicating a promising avenue for future research .
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride?
Methodological Answer: The synthesis of pyrazole-sulfonyl chloride derivatives typically involves multi-step reactions, including cyclization, sulfonation, and chlorination. Key steps include:
- Cyclization: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole core .
- Sulfonation/Chlorination: Introducing the sulfonyl chloride group via reaction with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in anhydrous solvents like dichloromethane or toluene. Temperature control (0–5°C) is critical to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 70–85% under optimized conditions .
Table 1: Example Reaction Conditions for Pyrazole Sulfonyl Chloride Synthesis
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl (cat.) | Ethanol | 12 | 78 | |
| Sulfonation | ClSO₃H, 0°C | DCM | 2 | 82 | |
| Chlorination | SO₂Cl₂, reflux | Toluene | 6 | 75 |
Q. How is the structure of this compound characterized experimentally?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: The ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and sulfonyl chloride (δ ~160–165 ppm for SO₂Cl in ¹³C) are key identifiers .
- IR: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .
- X-ray Crystallography: Single-crystal diffraction resolves the planar pyrazole ring and sulfonyl chloride geometry. Software like SHELXL refines bond lengths/angles (e.g., S–Cl ~2.07 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation of the pyrazole ring be addressed?
Methodological Answer: Regioselectivity in sulfonylation is influenced by electronic and steric factors:
- Electronic Effects: Electron-rich positions (e.g., C-4 of pyrazole) are more reactive. Use directing groups (e.g., –NH₂) or Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Steric Control: Bulky substituents (e.g., ethyl at N-1) can block undesired sites. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
- Case Study: In 1-ethylpyrazoles, sulfonation at C-4 is favored due to reduced steric hindrance compared to C-3/C-5 .
Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?
Methodological Answer:
- Data Cross-Validation: Combine multiple techniques (e.g., NMR, IR, HRMS, XRD) to confirm assignments. For example, inconsistent NOESY signals may arise from dynamic effects, requiring variable-temperature NMR .
- Computational Chemistry: Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. AI-driven tools (e.g., ChemAxon) assist in automated structure elucidation .
- Refinement Software: Programs like SHELXL detect outliers in crystallographic data (e.g., thermal displacement parameters) and correct for absorption or twinning artifacts .
Q. What strategies mitigate toxicity risks during handling and reactivity studies of sulfonyl chlorides?
Methodological Answer:
- Controlled Conditions: Use inert atmospheres (N₂/Ar) and cold baths (−20°C) to suppress exothermic decomposition. Avoid water contact to prevent hydrolysis to corrosive H₂SO₄/HCl .
- Protective Equipment: Conduct reactions in fume hoods with acid-resistant gloves (e.g., nitrile) and splash goggles.
- Waste Management: Quench residual sulfonyl chloride with aqueous NaHCO₃ to neutralize acidic byproducts .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Calculate Fukui indices (electrophilicity) to identify reactive sites. For example, the sulfonyl chloride group shows high electrophilicity at sulfur (f⁺ ~0.35) .
- Molecular Dynamics (MD): Simulate reaction trajectories with nucleophiles (e.g., amines) to assess activation barriers and transition states .
- Case Study: MD simulations of analogous compounds show SN2 mechanisms dominate in polar aprotic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
